1-[(2,3-Dimethylphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dimethylbenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The structure of 1-(2,3-dimethylbenzyl)piperazine consists of a piperazine ring substituted with a 2,3-dimethylbenzyl group.
Preparation Methods
The synthesis of 1-(2,3-dimethylbenzyl)piperazine can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylbenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or column chromatography .
Industrial production methods for piperazine derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
1-(2,3-dimethylbenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Scientific Research Applications
1-(2,3-dimethylbenzyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and antiparasitic properties.
Medicine: Piperazine derivatives, including 1-(2,3-dimethylbenzyl)piperazine, are investigated for their potential use in treating neurological disorders and as anthelmintic agents.
Industry: It is used in the production of polymers and as a corrosion inhibitor in industrial applications
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylbenzyl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the hyperpolarization of nerve endings and result in the paralysis of certain parasites. This makes them effective as anthelmintic agents .
Comparison with Similar Compounds
1-(2,3-dimethylbenzyl)piperazine can be compared with other piperazine derivatives such as:
1-benzylpiperazine (BZP): A stimulant with effects similar to amphetamines.
1-(3-chlorophenyl)piperazine (mCPP): Known for its psychoactive properties.
1-(3-trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with BZP for its synergistic effects
Compared to these compounds, 1-(2,3-dimethylbenzyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H20N2 |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-[(2,3-dimethylphenyl)methyl]piperazine |
InChI |
InChI=1S/C13H20N2/c1-11-4-3-5-13(12(11)2)10-15-8-6-14-7-9-15/h3-5,14H,6-10H2,1-2H3 |
InChI Key |
AUYYHCNVODQPBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CN2CCNCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.